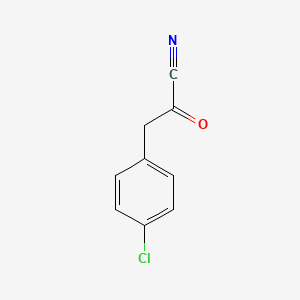

2-(4-Chlorophenyl)acetyl cyanide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)acetyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGUJKMGQRRXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562832 | |

| Record name | (4-Chlorophenyl)ethanoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-52-3 | |

| Record name | (4-Chlorophenyl)ethanoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl Acetyl Cyanide

Classical Preparative Routes

Traditional methods for preparing 2-(4-Chlorophenyl)acetyl cyanide have laid the groundwork for its synthesis, primarily involving multi-step processes that begin with readily available precursors.

Strategies Involving Nitrile Hydration and Subsequent Functionalization

One classical approach involves the hydration of a nitrile followed by further chemical modification. The hydration of nitriles to amides is a fundamental transformation in organic synthesis. researchgate.net This process can be catalyzed by both acids and bases, or by metal complexes, offering an atom-economical and environmentally friendly route. researchgate.net For instance, the hydrolysis of 4-chlorophenylacetonitrile yields 4-chlorophenylacetic acid. wikipedia.orgnih.gov This acid can then serve as a precursor for further functionalization to introduce the acetyl cyanide moiety. The general principle of nitrile hydrolysis, such as converting benzyl (B1604629) cyanide to phenylacetic acid using sulfuric acid, is a well-documented procedure in organic synthesis. orgsyn.org

Approaches via Carboxylic Acid Derivatization and Cyanide Introduction

Another established route begins with a carboxylic acid, such as 4-chlorophenylacetic acid, which is then converted into a more reactive derivative to facilitate the introduction of the cyanide group. nih.gov A modern approach for synthesizing related compounds involves the use of labeled potassium cyanide, highlighting the introduction of the cyanide group as a key step. nih.gov This method often involves converting the carboxylic acid to an acid chloride or another activated form before reaction with a cyanide source. The preparation of α-chlorophenylacetic acid from mandelic acid, for example, involves the formation of an acid chloride intermediate which is then hydrolyzed. orgsyn.org

Arylation of 4-chlorobenzyl cyanide

The direct arylation of 4-chlorobenzyl cyanide presents another synthetic avenue. nih.govchemicalbook.com This method involves the formation of a carbon-carbon bond between the benzylic position of 4-chlorobenzyl cyanide and an aryl group. A related patent describes a one-pot method for preparing a derivative, 2-(4-amino-chloro5-methylphenyl)-2-(4-chlorphenyl)acetonitrile, through a condensation reaction of chlorobenzyl cyanide with 4-chloro-2-nitrotoluene, followed by reduction. google.com This demonstrates the feasibility of functionalizing the benzylic position of a substituted benzyl cyanide. The synthesis of 4-chlorobenzyl cyanide itself is typically achieved by the reaction of 4-chlorobenzyl chloride with sodium cyanide. chemicalbook.comprepchem.com

Contemporary and Advanced Synthetic Protocols

Modern synthetic methods focus on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound.

Chemo- and Regioselective Synthesis Utilizing Specific Precursors

Contemporary strategies often employ advanced catalytic systems to achieve high chemo- and regioselectivity. For instance, the regioselective acylation of complex molecules highlights the ability to target specific functional groups. mdpi.com While not directly describing the synthesis of this compound, the principles of achieving regioselectivity are applicable. A dual catalytic photoredox/copper-catalyzed method for the chemo- and regioselective radical carbocyanation of 2-azadienes has been developed to produce functionalized α-amino nitriles, showcasing modern approaches to constructing complex nitrile-containing molecules. nih.gov

Metal-Free Catalytic Methodologies for Carbon-Carbon Bond Formation

The development of metal-free catalytic systems is a significant area of contemporary research, aiming to reduce costs and environmental impact. While specific metal-free methods for the direct synthesis of this compound are not extensively documented in the provided results, the broader field of nitrile synthesis is moving towards such approaches. For example, cyanide-free methods for synthesizing nitriles, such as the dehydration of aldoximes, are gaining traction. nih.govorganic-chemistry.org These biocatalytic and flow chemistry approaches offer greener alternatives to traditional methods that often rely on toxic cyanide reagents. nih.govrsc.org The cycloaddition of nitrile sulfides to acyl cyanides also represents a pathway to related structures. umich.edu

Flow Chemistry and Continuous Synthesis Approaches

The synthesis of acyl cyanides, including this compound, traditionally involves batch processing. However, the use of highly toxic and reactive cyanide reagents presents significant safety and handling challenges, particularly on a larger scale. numberanalytics.comgoogle.com Continuous flow chemistry offers a compelling solution to mitigate these risks and improve process efficiency. researchgate.netnih.gov

Flow reactors, typically consisting of narrow-diameter tubes or channels, provide superior control over reaction parameters compared to batch reactors. researchgate.net Key advantages include enhanced heat and mass transfer, which is crucial for managing potentially exothermic cyanation reactions and preventing the formation of hotspots. nih.gov This precise temperature control can lead to higher product yields and selectivity.

The ability to handle hazardous reagents safely is a primary driver for adopting flow chemistry. nih.gov In a continuous setup, only small volumes of the toxic cyanide source and the reactive acyl chloride are present in the reactor at any given time, significantly reducing the risk associated with accidental releases. youtube.com Furthermore, unstable intermediates can be generated and consumed in-situ in a "telescoped" reaction sequence, avoiding their isolation and handling. nih.gov For the synthesis of this compound, a solution of 2-(4-chlorophenyl)acetyl chloride and a cyanide source could be pumped from separate inlets to a T-mixer before entering a heated reactor coil. The short residence time, often on the order of minutes, allows for rapid production and optimization. rsc.orgmdpi.com

The enhanced mixing in microreactors ensures that the reaction between the acyl chloride and the cyanide source, which can be a two-phase reaction if a solid cyanide salt is used, proceeds efficiently. researchgate.net This approach can lead to higher productivity and more consistent product quality. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles and successful application of flow chemistry to other hazardous processes, such as nitrations and the synthesis of other active pharmaceutical ingredients (APIs), strongly support its applicability. nih.govresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Cyanides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of toxic reagents. numberanalytics.com | Significantly improved safety with small reaction volumes. youtube.com |

| Heat Transfer | Prone to hotspots and difficult to control, potentially leading to side reactions. nih.gov | Excellent heat transfer, allowing for precise temperature control. researchgate.net |

| Mass Transfer | Inefficient mixing in multiphase reactions can limit reaction rates. | Superior mixing enhances reaction rates and efficiency. researchgate.net |

| Scalability | Scaling up can be complex and introduce new safety hazards. | Straightforward scaling by operating the reactor for longer periods or using parallel reactors. organic-chemistry.org |

| Process Control | Less precise control over reaction parameters. | High degree of control over residence time, temperature, and stoichiometry. soci.org |

| Productivity | Can be lower due to longer reaction times and workup procedures. | Often higher throughput and potential for automated, on-demand production. nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. enlivenarchive.org The synthesis of this compound, which traditionally uses highly toxic alkali metal cyanides like sodium cyanide or potassium cyanide, is a prime candidate for green innovation. numberanalytics.comwikipedia.org

A key focus is the replacement of these hazardous cyanide sources with safer alternatives. rsc.org Less toxic options such as zinc cyanide (Zn(CN)₂) have been successfully used in palladium- or nickel-catalyzed cyanation reactions. numberanalytics.com Another strategy involves the use of cyanide-free reagents that can introduce the cyano group. numberanalytics.com For instance, p-toluenesulfonylmethyl isocyanide (TosMIC) has been used as a cyanide-free precursor for the synthesis of aryl nitriles in flow chemistry systems. rsc.org

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research has explored the use of environmentally benign solvents such as water, glycerol (B35011), or polyethylene (B3416737) glycol (PEG). rsc.orgscirp.org For example, an improved synthesis of 2-cyanomethyl-4-phenylthiazoles was achieved using glycerol as a solvent under microwave irradiation, highlighting a greener approach that could be adapted. scirp.org

Waste minimization is also a core principle. This can be achieved through process optimization to maximize atom economy and the use of recyclable catalysts. numberanalytics.com Implementing continuous flow processes, as discussed in the previous section, contributes to green chemistry by reducing waste and improving energy efficiency. nih.gov The purification of products through methods like crystallization in ethanol, avoiding column chromatography, further enhances the green credentials of a synthesis. rsc.org

Table 2: Examples of Greener Reagents for Cyanation

| Reagent Type | Example Reagent | Rationale for "Greener" Profile |

| Less Toxic Cyanide Salts | Zinc Cyanide (Zn(CN)₂) | Lower toxicity compared to alkali metal cyanides; used in catalytic systems. numberanalytics.com |

| Cyanide-Free Sources | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Avoids the direct handling of toxic cyanide compounds. rsc.org |

| Cyanide-Free Sources | Acetone cyanohydrin | Serves as a cyanide-free reagent, reducing risks associated with toxic cyanide salts. numberanalytics.com |

| Benign Solvents | Glycerol, Water | Low environmental impact, non-toxic, and readily available. rsc.orgscirp.org |

Mechanistic Insights into this compound Formation

The formation of this compound typically proceeds via the reaction of 2-(4-chlorophenyl)acetyl chloride with a cyanide nucleophile. wikipedia.org This transformation is a classic example of a nucleophilic addition-elimination reaction at an acyl carbon. libretexts.org

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The carbon atom of the carbonyl group in 2-(4-chlorophenyl)acetyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The cyanide ion (CN⁻), a potent nucleophile, attacks this electrophilic carbon. libretexts.org

Formation of a Tetrahedral Intermediate: This attack leads to the breaking of the C=O pi bond, and the electrons move to the oxygen atom, creating a negatively charged tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. libretexts.org

While the reaction can proceed via a concerted SN2 pathway, the stepwise addition-elimination mechanism through a tetrahedral intermediate is generally accepted, especially in polar solvents. wikipedia.org

Reactivity and Transformation Pathways of 2 4 Chlorophenyl Acetyl Cyanide

Nucleophilic Reactivity of the Activated Methylene (B1212753) Group

The methylene group (—CH₂—) in 2-(4-chlorophenyl)acetyl cyanide is positioned between the electron-withdrawing chlorophenyl ring and the nitrile group. This positioning makes the methylene protons acidic and susceptible to deprotonation by a base, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can undergo several important carbon-carbon bond-forming reactions.

Alkylation Reactions and Derivatives

The carbanion generated from this compound readily reacts with alkyl halides in a nucleophilic substitution reaction to yield mono- or dialkylated derivatives. beilstein-journals.org This process is a fundamental method for elongating the carbon chain and introducing various alkyl substituents at the α-position to the nitrile. The reaction is typically carried out in the presence of a base, which deprotonates the active methylene group to form the nucleophilic carbanion. orgsyn.org

A general procedure for the alkylation of active methylene compounds often involves the use of a strong base in an appropriate solvent. For instance, the alkylation of arylacetonitriles can be effectively catalyzed by tetraalkylammonium salts in the presence of concentrated aqueous alkali. orgsyn.org This method has been successfully applied to react arylacetonitriles with a range of electrophiles, including monohaloalkanes and dihaloalkanes. orgsyn.org The resulting alkylated products are valuable intermediates for the synthesis of more complex molecules.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| This compound | Alkyl Halide (R-X) | Strong Base (e.g., NaH, NaNH₂) | 2-(4-Chlorophenyl)-2-alkylacetonitrile |

| This compound | Dihaloalkane (X-R-X) | Strong Base (e.g., NaH, NaNH₂) | Cycloalkane derivative |

Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base, typically an amine. wikipedia.orgthermofisher.com this compound, with its active methylene group, can serve as the nucleophilic component in this reaction. thermofisher.com The reaction proceeds through the formation of a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated product. wikipedia.org

The reaction is highly versatile and can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org For example, using piperidine (B6355638) as a base in the reaction of an aldehyde with a compound containing an active methylene group is a common practice. thermofisher.com The product of the Knoevenagel condensation, an α,β-unsaturated nitrile, is a valuable synthetic intermediate.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aldehyde (R-CHO) | Weak Base (e.g., Piperidine, Diethylamine) | 2-(4-Chlorophenyl)-3-substituted-acrylonitrile |

| This compound | Ketone (R₂C=O) | Weak Base (e.g., Piperidine, Diethylamine) | 2-(4-Chlorophenyl)-3,3-disubstituted-acrylonitrile |

Michael Addition Reactions

In a Michael addition, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor, in a conjugate or 1,4-addition fashion. wikipedia.orgorganic-chemistry.org The carbanion derived from this compound can act as a Michael donor. organic-chemistry.orgmasterorganicchemistry.com The reaction involves the addition of the carbanion to the β-carbon of the activated alkene, leading to the formation of a new carbon-carbon bond. wikipedia.org

This reaction is a powerful tool for constructing complex molecules, as it allows for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents. wikipedia.org The reaction is thermodynamically controlled and works well with a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. organic-chemistry.org

| Michael Donor | Michael Acceptor | Product |

| This compound carbanion | α,β-Unsaturated Ketone | γ-Ketonitrile |

| This compound carbanion | α,β-Unsaturated Ester | γ-Cyanoester |

| This compound carbanion | α,β-Unsaturated Nitrile | Dinitrile |

Strecker Reactions

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. wikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is formed by the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct starting material for the typical Strecker synthesis, its derivatives can be. More relevantly, the principles of the Strecker reaction highlight the reactivity of nitriles and their role in forming amino acid precursors. masterorganicchemistry.comjk-sci.com

The core of the Strecker synthesis involves the formation of an imine from an aldehyde or ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon. masterorganicchemistry.com This forms the α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgorganic-chemistry.org

Reactions Involving the Nitrile Functionality

The nitrile group (—C≡N) in this compound is also a site of significant reactivity. It can undergo a variety of transformations, most notably hydrolysis to form carboxylic acids.

Hydrolysis to Carboxylic Acids

The hydrolysis of a nitrile is a common and important reaction in organic synthesis that converts the nitrile group into a carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile is typically heated with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. libretexts.org This initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile group. chemistrysteps.com This also proceeds through an amide intermediate, ultimately yielding the carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

The hydrolysis of nitriles with five or more carbon atoms can be slow due to their low solubility in aqueous acid. In such cases, the addition of an organic-soluble acid catalyst can significantly accelerate the reaction. google.com

| Starting Material | Conditions | Intermediate | Final Product |

| This compound | Acidic (e.g., H₂SO₄, HCl, heat) | 2-(4-Chlorophenyl)acetamide | 2-(4-Chlorophenyl)acetic acid |

| This compound | Basic (e.g., NaOH, heat), then acid workup | 2-(4-Chlorophenyl)acetamide | 2-(4-Chlorophenyl)acetic acid |

Reduction to Amines

The reduction of the nitrile and ketone functionalities in this compound offers a pathway to valuable amine-containing molecules. The primary amine, 2-(4-chlorophenyl)ethan-1-amine, is a significant building block in the synthesis of various biologically active compounds.

The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. masterorganicchemistry.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. masterorganicchemistry.comadichemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group, followed by further reduction of the intermediate imine. libretexts.org It is anticipated that the ketone group in this compound would also be reduced to a secondary alcohol under these conditions.

Catalytic hydrogenation is another widely used method for the reduction of nitriles. nih.govnih.gov This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). nih.govnih.gov The reaction conditions can often be tuned to achieve selectivity for the reduction of the nitrile over other functional groups, although with a ketone present, reduction to the corresponding amino alcohol is likely.

The following table summarizes common reducing agents and their expected products when reacting with a substrate like this compound.

| Reagent | Expected Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(4-chlorophenyl)-3-aminopropan-1-ol | A strong, non-selective reducing agent that will reduce both the ketone and the nitrile. adichemistry.com |

| Sodium Borohydride (NaBH₄) | 2-(4-chlorophenyl)-3-hydroxypropanenitrile | A milder reducing agent that typically reduces ketones and aldehydes but not nitriles. chadsprep.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 2-(4-chlorophenyl)ethan-1-amine or 2-(4-chlorophenyl)-3-aminopropan-1-ol | Product depends on reaction conditions; can be selective for the nitrile or reduce both functional groups. nih.govnih.gov |

Cyclization Reactions Involving the Nitrile Group

The presence of both a nitrile and a ketone group in a 1,3-relationship within this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the participation of both functional groups, leading to the formation of stable ring systems.

One notable example is the reaction of α-cyanoketones with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form pyridazinone derivatives. nih.govorganic-chemistry.org In a typical reaction, the hydrazine would initially react with the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization involving the nitrile group would then lead to the formation of the pyridazinone ring. For this compound, this would be expected to yield a 6-(4-chlorobenzyl)-4,5-dihydropyridazin-3(2H)-one derivative. The synthesis of pyridazinones is of significant interest due to their diverse biological activities. nih.govnih.gov

Other bifunctional reagents can also be employed to construct different heterocyclic systems. For instance, reaction with hydroxylamine (B1172632) could lead to the formation of oxazine (B8389632) derivatives, while reaction with amidines or guanidines could furnish pyrimidine-based structures. The specific outcome of these cyclization reactions is highly dependent on the nature of the reacting partner and the reaction conditions employed. Research has shown that the cyclization of related compounds can be highly regioselective. rsc.org

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups onto the aromatic core. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the chlorine atom and the acetyl cyanide-bearing alkyl group.

The chlorine atom is an ortho-, para-directing deactivator. mdpi.com This means that while it slows down the rate of electrophilic attack compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. The acetyl cyanide-containing side chain, being an electron-withdrawing group, also deactivates the ring towards electrophilic substitution.

Given that the para position is already occupied by the chlorine atom, electrophilic substitution on the 4-chlorophenyl moiety would be expected to occur primarily at the positions ortho to the chlorine atom (C2 and C6). However, steric hindrance from the adjacent side chain might influence the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. organic-chemistry.orglibretexts.orgkhanacademy.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at one of the ortho positions to the chlorine. Similarly, Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid like aluminum chloride would introduce an acyl group. scribd.com

A study on the Friedel-Crafts benzoylation of chlorobenzene (B131634) showed that the major product was the para-substituted benzophenone, with a smaller amount of the ortho-isomer being formed. scribd.com This highlights the strong para-directing effect of the chlorine atom. In the case of this compound, where the para position is blocked, the ortho position would be the next most likely site of substitution.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and this compound is a substrate with multiple sites for such transformations. dntb.gov.ua These reactions can enable the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Direct C-H activation has emerged as a highly efficient strategy for the synthesis of complex molecules. nih.govnih.gov In the context of this compound, both the aromatic C-H bonds of the chlorophenyl ring and the aliphatic C-H bonds of the acetyl group are potential sites for activation.

Rhodium-catalyzed C-H activation has been successfully employed for the cyanation of arenes. rsc.orgnih.gov A directing group on the aromatic ring can guide the catalyst to a specific C-H bond, often in an ortho position. nih.gov While the acetyl cyanide moiety itself is not a classical directing group, the carbonyl oxygen could potentially coordinate to the metal center, directing C-H activation to the ortho position of the chlorophenyl ring.

Palladium catalysis is also widely used for C-H activation. adichemistry.comlibretexts.orgddugu.ac.in Studies have shown that palladium can catalyze the arylation of ketones and even acetonitrile (B52724) itself, sometimes with simultaneous ortho alkylation of an aryl ring. nih.gov Research on the C-H activation of benzonitrile (B105546) has demonstrated that both C-H and C-CN bond activation are possible, depending on the metal and reaction conditions. wikipedia.org

The chloro-substituted aryl ring in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. nrochemistry.comresearchgate.netlibretexts.org These reactions are fundamental for the formation of new carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl halide with an alkene. nrochemistry.comwikipedia.orgmsu.edu In a potential Heck reaction, this compound could be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the position of the chlorine atom. The reaction conditions are known to tolerate a variety of functional groups, including nitriles. wikipedia.org

The Sonogashira reaction is the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdpi.comwikipedia.orgresearchgate.netlibretexts.orgwikipedia.orgnih.govorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group onto the chlorophenyl ring of this compound. The resulting enyne-containing products are valuable intermediates in organic synthesis. The Sonogashira reaction is known for its mild reaction conditions and broad substrate scope. wikipedia.orgresearchgate.net There are also copper-free versions of the Sonogashira reaction. libretexts.org

The following table provides a general overview of these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂) + Base | Aryl-substituted alkene |

| Sonogashira Reaction | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Aryl-substituted alkyne |

The structural framework of this compound and its derivatives can undergo various isomerization and rearrangement reactions, often catalyzed by acids, bases, or transition metals. These reactions can lead to significant skeletal reorganizations, providing access to complex molecular architectures.

The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, which typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. ddugu.ac.innrochemistry.comwikipedia.orgyoutube.com If the α-carbon of the ketone in this compound were to be halogenated, the resulting α-halo-α-cyanoketone could potentially undergo a Favorskii-type rearrangement. This would likely involve the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield a rearranged carboxylic acid or ester, depending on the nucleophile present. wikipedia.org

The Willgerodt-Kindler reaction is another important rearrangement that converts aryl alkyl ketones into the corresponding terminal amides or thioamides upon treatment with ammonium polysulfide or a mixture of sulfur and an amine (like morpholine). wikipedia.orgmsu.eduunacademy.comresearchgate.netsynarchive.com This reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain. Applying this reaction to this compound could potentially lead to the formation of a thioamide derivative of 4-chlorophenylacetic acid.

Other rearrangements, such as those involving carbocation intermediates, can also be envisioned under specific conditions. synarchive.com For example, acid-catalyzed rearrangements could potentially lead to ring expansion or contraction if suitable intermediates are formed. nih.gov

Radical Reactions and Photochemical Transformations

The presence of a carbonyl group, a cyano group, and an activated methylene group, along with the potential for reactions involving the chlorophenyl ring, suggests that this compound could participate in a variety of radical and photochemical transformations.

Radical Reactions:

Acyl cyanides and related α-keto nitriles can be susceptible to radical-initiated reactions. The generation of radical species can be achieved through various methods, including the use of radical initiators or photolysis.

Radical Addition: The cyano and carbonyl groups can influence the reactivity of the adjacent methylene C-H bonds, making them susceptible to hydrogen atom abstraction by radical species. The resulting radical could then participate in addition reactions. For instance, a general method for the atom transfer radical addition (ATRA) of simple nitriles and ketones to alkynes has been developed, suggesting that the α-carbon of the acetyl group in this compound could potentially be a site for radical functionalization. organic-chemistry.org A Brønsted acid-catalyzed method for the synthesis of γ-cyanoketones from sulfonyl cyanides, olefins, and ketones proceeds via radical addition of ketone-derived radicals to olefins. rsc.orgresearchgate.net

Acyl Radical Formation: It is conceivable that under certain conditions, cleavage of the bond between the carbonyl carbon and the cyano group could occur, or that the acyl group itself could be transformed into an acyl radical. Acyl radicals are valuable intermediates in organic synthesis and can be generated from various precursors, including α-keto acids through photoredox catalysis. nih.gov These acyl radicals can then undergo intermolecular and intramolecular addition reactions to alkenes.

A summary of potential radical reaction pathways for analogous compounds is presented below:

| Reaction Type | Reactant Analogues | Potential Products from this compound |

| Radical Addition to Alkynes | Simple nitriles, ketones | β,γ-Unsaturated derivatives of this compound |

| Radical Addition to Olefins | Ketones | γ-Functionalized ketone derivatives |

| Acyl Radical Addition | α-Keto acids | Products from addition to unsaturated systems |

Photochemical Transformations:

The photochemical behavior of this compound would likely be influenced by the chromophores present in the molecule, namely the 4-chlorophenyl group and the carbonyl group.

Photochemical Oxidation: The benzylic position (the CH2 group) is often susceptible to photochemical oxidation. Studies on the selective oxidation of benzyl (B1604629) alcohols to aldehydes or ketones using photocatalysts like Eosin Y and molecular oxygen suggest a potential pathway for the transformation of the acetyl group. organic-chemistry.orgresearchgate.netrsc.org In the case of this compound, this could potentially lead to the formation of an α-keto-α-cyano derivative, although this specific transformation has not been reported.

Cleavage Reactions: The carbon-chlorine bond on the phenyl ring could be susceptible to homolytic cleavage under UV irradiation, leading to the formation of an aryl radical. Such radicals can participate in a variety of subsequent reactions.

Reactions involving the Cyano Group: The photochemistry of cyanide-containing compounds has been studied in various contexts. For example, photoredox cycling with ferrocyanide has been shown to drive the reductive homologation of hydrogen cyanide. rsc.org While directly analogous reactions for acyl cyanides are not readily found, it highlights the potential for the cyano group to be involved in photochemical processes.

It is important to note that the specific outcomes of radical and photochemical reactions are highly dependent on the reaction conditions, including the wavelength of light used, the presence of photosensitizers or initiators, and the solvent. Without direct experimental studies on this compound, the pathways described above remain speculative, based on the known reactivity of similar chemical structures.

Applications of 2 4 Chlorophenyl Acetyl Cyanide As a Building Block in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds

The reactivity of 2-(4-Chlorophenyl)acetyl cyanide makes it a key precursor in the synthesis of numerous heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

This compound is utilized in the synthesis of pyrazole and pyrimidine derivatives. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been synthesized. nih.gov These compounds have been evaluated for their potential to inhibit kinases and exhibit anticancer activity. nih.gov The synthesis often involves multi-component reactions, for example, using the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce pyrano[2,3-c]pyrazoles. nih.gov

The synthesis of pyrimidine derivatives can also be achieved. Pyrimidines are important heterocycles found in numerous biologically active compounds. The general synthetic strategies often involve the condensation of a precursor derived from this compound with a suitable dinucleophile.

Pyrrole (B145914) and Indole (B1671886) Scaffold Construction

The construction of pyrrole and indole scaffolds can be achieved using this compound as a starting material. Pyrrole-indole hybrids have been designed and synthesized, demonstrating potent anticancer activities. nih.gov The synthesis of these complex structures often involves the condensation of a hydrazide derivative with a pyrrole aldehyde. nih.gov

For example, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized through a base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This highlights the utility of related precursors in forming pyrrole-based structures.

Furan (B31954) and Thiophene (B33073) System Assembly

The assembly of furan and thiophene systems can also utilize this compound derivatives. For instance, novel furan derivatives have been prepared starting from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, a chalcone (B49325) analogue. researchgate.net This precursor undergoes various reactions, including Michael additions and cyclizations, to yield a range of furan-containing molecules. researchgate.net

Similarly, thiophene derivatives can be synthesized. The Paal-Knorr synthesis, a classic method for preparing five-membered heterocycles, can be adapted for thiophene synthesis by reacting a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. google.compharmaguideline.com Derivatives of this compound can be transformed into the necessary 1,4-dicarbonyl precursors for such syntheses.

Polycyclic Heteroaromatic Systems (e.g., Indolizines, Benzopyrrolothiazoles, Pyrrolopyrazines)

This compound is a valuable precursor for the synthesis of complex polycyclic heteroaromatic systems.

Indolizines: The indolizine (B1195054) ring system, a fusion of pyridine (B92270) and pyrrole rings, is found in various biologically active compounds. chemicalbook.com The synthesis of indolizine derivatives can be achieved through various methods, including intramolecular cyclization of functionalized pyridines and building a pyridine ring from a functionalized pyrrole. chemicalbook.comorganic-chemistry.org For example, 5-(4-Chlorophenyl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile has been synthesized and characterized. nih.gov

Benzopyrrolothiazoles: While direct synthesis from this compound is not explicitly detailed in the provided results, the construction of related thiazole-fused systems suggests its potential as a building block.

Pyrrolopyrazines: Pyrrolopyrazine scaffolds, containing fused pyrrole and pyrazine (B50134) rings, are present in many biologically active molecules. researchgate.net The synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives often involves the cyclization of appropriately substituted pyrazine precursors. researchgate.net

Thiazole (B1198619) Derivatives

A significant application of this compound and its derivatives is in the synthesis of various thiazole-containing compounds. Thiazole rings are a common feature in many pharmacologically active molecules. For example, a modern synthesis of 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid, also known as fenclozic acid, has been developed. nih.gov Furthermore, a variety of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have been synthesized and evaluated as potential anticancer agents. The synthesis of these compounds often involves the reaction of a thiazole amine with a suitably functionalized carboxylic acid or acyl chloride.

Construction of Carbocyclic Frameworks

While the primary application of this compound lies in the synthesis of heterocyclic compounds, its reactive nature also allows for its use in the construction of carbocyclic frameworks. The nitrile and carbonyl groups can participate in various carbon-carbon bond-forming reactions, leading to the assembly of cyclic systems composed entirely of carbon atoms. However, based on the provided search results, the specific application of this compound in the construction of carbocyclic frameworks is not extensively documented.

Cyclopropanation Strategies

Cyclopropanation refers to chemical processes that generate a cyclopropane (B1198618) ring, a structural motif present in numerous natural products and pharmaceuticals, including pyrethroid insecticides and certain antibiotics. wikipedia.org The synthesis of these strained three-membered rings typically involves the reaction of an alkene with a carbene or a carbenoid species. libretexts.org

While this compound does not directly undergo cyclopropanation, it serves as a valuable precursor to substrates suitable for such transformations. For instance, it can be converted into an α,β-unsaturated derivative, which can then react with various cyclopropanating agents. A common strategy is the Johnson–Corey–Chaykovsky reaction, which is highly effective for electron-poor olefins, particularly α,β-unsaturated carbonyl compounds. wikipedia.org In this context, a sulfur ylide would attack the alkene, leading to the formation of a cyclopropane ring adjacent to the carbonyl and cyano groups.

The stereochemistry of the starting alkene is typically conserved during the reaction, making it a stereospecific process. masterorganicchemistry.com For example, the addition of a carbene to a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives the trans product. wikipedia.org

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental to the synthesis of cyclic and polycyclic compounds. The structure of this compound, containing an electrophilic carbonyl carbon and a nucleophilic α-carbon (upon deprotonation), makes it an ideal candidate for annulation strategies.

A relevant example is the synthesis of substituted pyrrol-3-ones, which are heterocyclic cores found in various biologically active compounds. mdpi.com A synthetic approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. mdpi.com By analogy, this compound could be elaborated into a suitable precursor that undergoes an intramolecular condensation between the enolate of the acetyl group and a tethered electrophilic functional group, leading to the formation of a new five- or six-membered ring. The specific nature of the annulation product would depend on the structure of the reacting partner and the reaction conditions employed.

Precursor to Functionally Diverse Organic Molecules

The dual functionality of this compound allows it to be a starting point for a variety of other molecular classes through selective transformations of its acyl and cyanide moieties.

This compound is a member of the α-keto nitrile (or acyl cyanide) class of compounds. wikipedia.org This functional group is highly reactive and can undergo a range of transformations.

Hydrolysis: The cyanide group can be hydrolyzed under acidic or basic conditions to yield an α-keto carboxylic acid or its corresponding carboxylate salt. libretexts.org This provides a pathway to important α-keto acid derivatives.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, furnishing the corresponding α-hydroxy nitrile (cyanohydrin). Conversely, the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding a β-amino alcohol derivative after workup. libretexts.org The use of diisobutylaluminum hydride (DIBALH) can facilitate the partial reduction of the nitrile to an imine, which upon hydrolysis yields an α-keto aldehyde. libretexts.org

Organometallic Addition: Grignard reagents or organolithium compounds can add to the electrophilic carbonyl carbon, providing tertiary alcohols after an aqueous workup. libretexts.org

A patented process describes the synthesis of α-keto nitriles via the oxidation of cyanohydrins using reagents like thionyl chloride or sulfuryl chloride, highlighting the industrial relevance of this class of compounds. google.com

Malononitrile (B47326) (propanedinitrile) is a C₃ building block widely used in organic synthesis due to the high acidity of its methylene (B1212753) protons. researchgate.netnih.gov this compound can be considered a functional equivalent of a substituted malononitrile. The presence of both the carbonyl and cyano groups significantly increases the acidity of the α-proton, facilitating its removal by a mild base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

This reactivity makes it a masked acyl anion equivalent. organic-chemistry.org For example, the enolate can undergo alkylation or acylation at the α-position. Subsequent cleavage of the cyano group can unmask the carbonyl functionality, leading to the formation of a new ketone. Studies have shown that malononitrile derivatives can be oxidatively degraded to yield methyl esters, demonstrating a method to convert the dinitrile unit into a carboxylic acid derivative. organic-chemistry.org This principle can be extended to this compound to access various (4-chlorophenyl)acetic acid derivatives.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates structural features from each component. bas.bg This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. organic-chemistry.org The structural features of this compound make it an excellent substrate for various MCRs, particularly those used to synthesize heterocyclic compounds.

Its ability to act as both a ketone and an active methylene compound allows it to participate in well-known MCRs. For example, in a Gewald-type reaction, which typically involves a ketone, an active methylene nitrile, and elemental sulfur, this compound could provide the ketone and nitrile components in one molecule, reacting with sulfur and an amine to produce highly substituted aminothiophenes. Similarly, it could be employed in Biginelli or Hantzsch-type reactions to synthesize dihydropyrimidinones or dihydropyridines, respectively. organic-chemistry.orgnih.gov

The table below illustrates the potential application of this compound in several established MCRs to generate diverse heterocyclic scaffolds.

| Reaction Name | Reactants | Catalyst/Conditions | Product Class |

| Gewald Reaction | This compound, Elemental Sulfur, Amine (e.g., Morpholine) | Base (e.g., Triethylamine), Heat | Substituted 2-Aminothiophenes |

| Biginelli Reaction | This compound, Aldehyde (e.g., Benzaldehyde), Urea (B33335) or Thiourea | Acid (e.g., HCl, TfOH), Heat | Dihydropyrimidinones/-thiones |

| Hantzsch Dihydropyridine Synthesis | This compound, Aldehyde, Ammonia (B1221849) or Ammonium (B1175870) Acetate | Acetic Acid, Heat | Dihydropyridines |

| Thorpe-Ziegler Reaction | This compound (dimerization or with another nitrile) | Strong Base (e.g., Sodium Ethoxide) | Enaminonitriles / Aminopyridines |

Advanced Spectroscopic and Mechanistic Elucidation of 2 4 Chlorophenyl Acetyl Cyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(4-chlorophenyl)acetyl cyanide in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, with the structure (4-Cl-Ph)-CH₂-C(O)CN, two primary sets of signals are expected: those from the aromatic protons of the 4-chlorophenyl ring and the signal from the methylene (B1212753) (CH₂) protons.

The p-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. Protons ortho to the chlorine atom (H-2, H-6) are chemically equivalent, as are the protons meta to the chlorine atom (H-3, H-5). The methylene protons, situated between the electron-withdrawing aromatic ring and the very strongly electron-withdrawing acyl cyanide group, are expected to be significantly deshielded and appear as a singlet further downfield than a typical benzylic proton.

Predicted ¹H NMR data is compiled in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.45 | Doublet | Ar-H (H-2, H-6) |

| ~ 7.35 | Doublet | Ar-H (H-3, H-5) |

| ~ 4.10 | Singlet | CH₂ |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. For this compound, signals are anticipated for the four distinct aromatic carbons, the methylene carbon, the carbonyl carbon, and the nitrile carbon. The chemical shifts of the carbonyl and nitrile carbons are particularly diagnostic, appearing at the low-field (downfield) end of the spectrum due to significant deshielding. The carbon atom bonded to the chlorine (C-4) will also have a characteristic shift. chemicalbook.com

Predicted ¹³C NMR data is presented in the table below.

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A clear cross-peak would be observed between the aromatic doublets, confirming the ortho relationship of these protons on the phenyl ring. The methylene protons, being a singlet with no adjacent protons, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton singlet to its specific carbon signal.

Correlation from the methylene protons to the carbonyl carbon, the nitrile carbon, and the C-1 (ipso) carbon of the aromatic ring.

Correlations from the aromatic protons (H-2, H-6) to the ipso-carbon (C-1) and the neighboring aromatic carbons (C-3, C-5).

Together, these 2D experiments leave no ambiguity in the structural assignment of the molecule.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the absorptions of the nitrile and carbonyl groups. cdnsciencepub.com Acyl cyanides are known to exhibit strong, sharp bands for both the C≡N and C=O stretches. sci-hub.se

Key IR absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2230 | C≡N Stretch | Nitrile |

| ~ 1695 | C=O Stretch | Carbonyl (Acyl) |

| ~ 1590 | C=C Stretch | Aromatic Ring |

| ~ 1090 | C-Cl Stretch | Aryl Halide |

| ~ 830 | C-H Bend (out-of-plane) | p-disubstituted ring |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further structural confirmation. libretexts.org In electron ionization (EI) MS, this compound would produce a molecular ion (M⁺˙) peak corresponding to its molecular weight. The presence of chlorine would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways are predictable based on the structure. youtube.comyoutube.com The most likely fragmentations include:

Loss of the cyanide radical (·CN): This would lead to the formation of a [M - 26]⁺ acylium ion, (4-Cl-Ph)-CH₂-CO⁺.

Loss of carbon monoxide (CO): Cleavage could result in the loss of CO from the molecular ion or subsequent fragments.

Formation of the chlorobenzyl cation: Alpha-cleavage can lead to the formation of the stable (4-Cl-Ph)-CH₂⁺ cation at m/z 125. This is often a very prominent peak in the mass spectra of benzyl (B1604629) derivatives.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org For this compound, HRMS would confirm the molecular formula C₉H₆ClNO by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).

Calculated Exact Mass: 179.0138

Observed HRMS (ESI+): [M+H]⁺ at m/z 180.0211 or [M+Na]⁺ at m/z 202.0032

This precise measurement distinguishes the compound from any other isomers or compounds with the same nominal mass, providing the ultimate confirmation of its identity. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides detailed structural information and allows for the elucidation of fragmentation pathways.

While specific experimental MS/MS data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be predicted based on established principles of mass spectrometry for related functional groups, including aromatic compounds, ketones, and nitriles. libretexts.orgyoutube.com The molecular ion [M]•+ of this compound would be expected to undergo several key fragmentation reactions.

One of the most common fragmentation pathways for carbonyl compounds is the cleavage of the bond alpha to the carbonyl group. libretexts.org This can occur in two primary ways for this molecule:

Loss of the cyano radical (•CN): This would result in the formation of the 2-(4-chlorophenyl)acetyl cation.

Loss of the 4-chlorobenzyl radical (•CH₂C₆H₄Cl): This would lead to the formation of the cyanocarbonyl cation.

A further fragmentation step, common for acyl compounds, is the loss of a neutral carbon monoxide (CO) molecule from the acylium ion, a process known as decarbonylation. wikipedia.org The chlorophenyl ring itself can also fragment, typically involving the loss of a chlorine radical (•Cl) or the entire chlorobenzene (B131634) molecule. The presence of chlorine is a distinctive feature in mass spectrometry, as its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic M+2 peak for all chlorine-containing fragments, aiding in their identification.

A proposed fragmentation pathway is detailed in the table below.

Interactive Table: Proposed MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss | m/z of Fragment |

| 181.0 | [M]•+ | [C₉H₆ClNO]•+ | - | 181.0 |

| 181.0 | [M-CN]+ | [C₈H₆ClO]+ | •CN | 155.0 |

| 155.0 | [M-CN-CO]+ | [C₇H₆Cl]+ | CO | 127.0 |

| 181.0 | [M-CO]•+ | [C₈H₆ClN]•+ | CO | 153.0 |

| 181.0 | [M-Cl]•+ | [C₉H₆NO]•+ | •Cl | 146.0 |

| 127.0 | [C₆H₄]+ | [C₆H₄]+ | HCl | 76.0 |

Note: The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of the ³⁷Cl isotope will generate corresponding peaks at m/z+2 for all chlorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related derivatives provides significant insight into the likely solid-state conformation. Studies on 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile nih.gov and 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile researchgate.net reveal key structural features that the 4-chlorophenylacetyl moiety imparts.

In the crystal structure of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, the molecule adopts a V-shaped conformation, with a significant dihedral angle of 64.6(1)° between the planes of the phenyl and chlorophenyl rings. nih.gov Similarly, in 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, the two aromatic rings are inclined to one another by 64.22(9)°. researchgate.net This suggests that a non-planar orientation between the chlorophenyl ring and the rest of the molecule is a common conformational feature.

In the acrylonitrile (B1666552) derivative, molecules are linked into inversion dimers through C—H⋯π interactions, but other strong directional intermolecular forces were not identified. researchgate.net This indicates that crystal packing may be governed by weaker, non-directional van der Waals forces.

The crystallographic data for these derivatives are summarized in the table below.

Interactive Table: Crystallographic Data for Derivatives of this compound

| Parameter | 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile nih.gov | 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile researchgate.net |

| Chemical Formula | C₁₆H₁₂ClNO | C₁₇H₁₄ClNOS |

| Molar Mass ( g/mol ) | 269.72 | 315.82 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 31.247(13) | 12.338(3) |

| b (Å) | 9.1889(10) | 11.233(2) |

| c (Å) | 9.3719(12) | 12.016(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.83(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2690.9(12) | 1572.7(6) |

| Z | 8 | 4 |

| Temperature (K) | 293 | 293 |

Spectroscopic Methodologies for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, enabling the determination of reaction kinetics and optimization of reaction conditions. The synthesis of this compound from a suitable precursor, such as 4-chlorophenylacetic anhydride (B1165640) and a cyanide source, can be effectively monitored using methods like Fourier-transform infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

FT-IR Spectroscopy: This technique is highly suitable for monitoring the reaction by tracking changes in characteristic vibrational frequencies. The progress of the reaction could be followed by observing the disappearance of the reactant's spectral bands and the simultaneous appearance of the product's bands. For instance, if using an anhydride precursor, one would monitor the decrease in the intensity of the anhydride C=O stretching bands (typically two bands around 1810 cm⁻¹ and 1750 cm⁻¹) and the appearance of the sharp, intense C≡N stretching vibration of the acyl cyanide product (typically around 2200-2250 cm⁻¹) and its distinct C=O stretch.

UV-Vis Spectroscopy: This method is useful if the reactant, product, or a reaction intermediate possesses a distinct chromophore that absorbs light in the UV-visible range. The formation of the this compound product introduces a conjugated system involving the phenyl ring and the acetyl cyanide moiety. Changes in the electronic structure during the reaction would lead to a shift in the absorption maximum (λ_max) or a change in molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to the product, the rate of its formation can be quantified using the Beer-Lambert law. pearson.com

NMR Spectroscopy: Both ¹H and ¹³C NMR can provide quantitative data on the conversion of reactants to products. For kinetic analysis using ¹H NMR, one could integrate the signal of a specific proton (e.g., the methylene protons, -CH₂-) in the reactant and compare it to the corresponding signal in the product. The relative integrals of these peaks over time provide a direct measure of the reaction's progress. These data can then be used to plot concentration versus time, from which the reaction order and rate constant can be derived. mdpi.com

Interactive Table: Hypothetical Kinetic Data from Spectroscopic Monitoring

The following table illustrates hypothetical data that could be obtained from monitoring the reaction, for example, by integrating NMR signals over time.

| Time (minutes) | Reactant Concentration (mol/L) | Product Concentration (mol/L) | Percent Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.78 | 0.22 | 22 |

| 20 | 0.61 | 0.39 | 39 |

| 30 | 0.47 | 0.53 | 53 |

| 60 | 0.22 | 0.78 | 78 |

| 90 | 0.10 | 0.90 | 90 |

| 120 | 0.05 | 0.95 | 95 |

Theoretical and Computational Investigations of 2 4 Chlorophenyl Acetyl Cyanide

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometries of reactants, transition states, and products, as well as their corresponding energies.

For 2-(4-Chlorophenyl)acetyl cyanide, DFT studies would be instrumental in mapping out the potential energy surfaces for its various chemical reactions. nih.gov For instance, in a nucleophilic acyl substitution, DFT could model the entire reaction coordinate, from the approach of the nucleophile to the tetrahedral intermediate and finally to the product and leaving group. libretexts.org This would allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. Such calculations have been successfully applied to understand reaction mechanisms for a wide range of organic molecules. researchgate.net

Table 1: Hypothetical DFT Energy Profile for a Reaction of this compound (Note: This table is illustrative as specific data for the compound is unavailable.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react.

An FMO analysis of this compound would involve:

HOMO: Identifying the location of the HOMO would indicate the most likely site for electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons.

LUMO: The location of the LUMO would reveal the most probable site for nucleophilic attack—in this case, likely centered on the electrophilic carbonyl carbon. The LUMO energy relates to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Computational studies on related molecules show how substituent groups can tune the energies of these frontier orbitals, thereby altering reactivity. rsc.org For this compound, the electron-withdrawing chloro and cyanide groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetyl cyanide.

Table 2: Illustrative FMO Data for Arylacetyl Derivatives (Note: This table presents example data to show format, not actual values for the target compound.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acetyl Cyanide | -7.5 | -0.8 | 6.7 |

| 2-Phenylacetyl cyanide | -7.1 | -1.1 | 6.0 |

| This compound | -7.3 | -1.4 | 5.9 |

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution of a molecule three-dimensionally. researchgate.net It is a valuable tool for predicting intermolecular interactions and sites of chemical reactivity. The surface is colored to represent different potential values:

Red: Regions of negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., the oxygen and nitrogen atoms).

Blue: Regions of positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (e.g., the carbonyl carbon).

Green/Yellow: Regions of neutral potential.

For this compound, an ESP map would visually confirm the high electrophilicity of the carbonyl carbon, making it the primary target for nucleophiles in nucleophilic acyl substitution reactions. libretexts.org

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers (transition states) for rotation between them.

A detailed analysis would map the potential energy landscape by systematically rotating the bonds—specifically the C-C bond between the chlorophenyl ring and the carbonyl group, and the C-C bond between the carbonyl and the cyanide. This analysis reveals the relative populations of different conformers at a given temperature and how the molecule's shape influences its reactivity and interactions. nih.govchemrxiv.org The lowest energy conformer is the most populated and typically dictates the molecule's observed properties.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations are often performed in the gas phase, most reactions occur in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior in a solvent.

For this compound, MD simulations could:

Analyze Solvation: Study how solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds or other non-covalent interactions.

Simulate Intermolecular Interactions: Model how multiple molecules of the compound interact with each other or with other reactants in solution.

Explore Conformational Dynamics: Observe the transitions between different conformations in a dynamic environment, complementing the static picture from conformational analysis. acs.org

These simulations are crucial for understanding how the solvent influences reaction pathways and stability, which can differ significantly from gas-phase predictions.

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling in chemistry often employs machine learning algorithms trained on large datasets of chemical reactions. These models can predict the likely products, yields, or optimal conditions for a given set of reactants.

For this compound, a predictive model could be used to forecast:

Reaction Selectivity: If a reaction can lead to multiple products (e.g., chemoselectivity or regioselectivity), a model could predict the major product under specific conditions.

Nucleophile Reactivity: Predict the outcome of reactions with a wide range of different nucleophiles.

Optimal Conditions: Suggest the best solvent, temperature, and catalyst to achieve a desired transformation, accelerating experimental discovery.

These models work by learning from the structural features of reactants and reagents to identify patterns that correlate with specific outcomes.

Sustainable and Green Chemistry Approaches in the Synthesis and Utilization of 2 4 Chlorophenyl Acetyl Cyanide

Atom Economy and E-Factor Considerations in Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. primescholars.comgcande.org Atom economy offers a theoretical measure of how many atoms from the reactants are incorporated into the final desired product, while the E-Factor provides a more practical measure of the total waste generated per kilogram of product. gcande.orgnih.gov

A common precursor for the synthesis of derivatives like 2-(4-chlorophenyl)acetyl cyanide is (4-chlorophenyl)acetonitrile. A typical synthesis involves the reaction of 4-chlorobenzyl chloride with sodium cyanide. youtube.comorgsyn.org

Reaction: C₇H₆Cl₂ (4-chlorobenzyl chloride) + NaCN → C₈H₆ClN ((4-chlorophenyl)acetonitrile) + NaCl

The atom economy for this reaction can be calculated as follows:

Molecular Weight of (4-chlorophenyl)acetonitrile: 151.59 g/mol

Molecular Weight of 4-chlorobenzyl chloride: 161.03 g/mol

Molecular Weight of Sodium Cyanide: 49.01 g/mol

Atom Economy = [MW of product / (Σ MW of reactants)] x 100 = [151.59 / (161.03 + 49.01)] x 100 ≈ 72.2%

While an atom economy of 72.2% is reasonable, a significant portion of the reactant mass still ends up as a byproduct (sodium chloride). primescholars.com The E-Factor, however, reveals a larger environmental footprint, as it accounts for all waste, including solvents, unreacted reagents, and workup chemicals. acs.org The ideal E-factor is 0. gcande.org

The table below illustrates a hypothetical E-Factor calculation for the synthesis of (4-chlorophenyl)acetonitrile based on a typical laboratory procedure.

| Input Material | Mass (g) | Category | Output Material | Mass (g) | Category |

| 4-Chlorobenzyl chloride | 50.0 | Reactant | (4-chlorophenyl)acetonitrile | 44.0 (93% yield) | Product |

| Sodium Cyanide | 19.3 | Reactant | Sodium Chloride | 18.1 | Byproduct |

| Potassium Iodide | 7.2 | Catalyst | Unreacted Reagents | 4.4 | Waste |

| Acetone | 197.5 (250 mL) | Solvent | Aqueous Waste (with NaCN destruction) | 165.0 | Waste |

| Water | 150.0 | Workup | Solvent Waste (Acetone) | 197.5 | Waste |

| Sodium Metabisulfite | 15.0 | Workup | |||

| Total Input | 439.0 | Total Waste | 385.0 |

E-Factor = Total Mass of Waste / Mass of Product = 385.0 g / 44.0 g ≈ 8.75

Solvent Selection and Green Solvent Alternatives

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For reactions involving water-insoluble organic substrates, phase-transfer catalysis (PTC) is a powerful technique. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant from the aqueous phase to the organic phase where the reaction occurs. prepchem.com

A relevant example is the synthesis of 2-(4-chlorophenyl)pentanenitrile, an analogue of the target compound's precursor. This reaction was successfully carried out using 4-chlorophenylacetonitrile, 1-chloropropane, and a concentrated aqueous solution of sodium hydroxide (B78521) with tetrabutylammonium (B224687) bromide as the phase-transfer catalyst. prepchem.com This method avoids the need for anhydrous organic solvents.

Table: Phase-Transfer Catalysis in an Aqueous Medium for Alkylation prepchem.com

| Reactant 1 | Reactant 2 | Aqueous Phase | Catalyst | Temperature | Yield |

|---|

This approach demonstrates the feasibility of using water as the primary solvent for key C-C bond-forming reactions in the synthesis pathway, significantly improving the green profile of the process.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with negligible vapor pressure, reducing the risk of air pollution. nih.govmdpi.com DESs, in particular, are gaining attention as they are often composed of inexpensive, biodegradable, and non-toxic components like choline (B1196258) chloride, urea (B33335), and sugars. nih.govyoutube.com

In many cases, DESs can act as both the solvent and the catalyst for a reaction. mdpi.comnih.gov For instance, a study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones found that a DES composed of choline chloride and urea (in a 1:2 molar ratio) was the most effective medium, outperforming many other solvent systems. mdpi.comnih.gov

Table: Effect of DES Composition on a Model Condensation Reaction mdpi.com

| Hydrogen Bond Donor (HBD) | Molar Ratio (Choline Chloride:HBD) | Yield (%) |

|---|---|---|

| Urea | 1:2 | 72 |

| Thiourea | 1:2 | 65 |

| Glycerol (B35011) | 1:2 | 41 |

The unique properties of DESs could be harnessed for the synthesis of this compound, potentially for the acylation step, by providing a recyclable, non-volatile reaction medium that may also enhance catalytic activity. youtube.com

Supercritical fluids, most notably supercritical carbon dioxide (scCO₂), represent another frontier in green solvent technology. A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by changing the pressure and temperature. A key advantage is that upon depressurization, the CO₂ returns to a gaseous state, leaving behind the product and catalyst, which simplifies purification and eliminates solvent waste.

Research has shown that various Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations, can proceed smoothly in scCO₂. researchgate.net This is highly relevant, as a Friedel-Crafts reaction could be a key step in synthesizing a ketone precursor needed for the final product. The use of surfactants can help dissolve organic materials in scCO₂, enabling these reactions to occur efficiently in this green medium. researchgate.net

Catalysis for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all of which reduce energy consumption and waste generation. googleapis.commonash.edu

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. magtech.com.cn Their primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which allows for the catalyst to be easily recovered and reused over multiple cycles. scilit.com This eliminates the need for complex purification steps and reduces catalyst waste.

For the synthesis of precursors to this compound, heterogeneous catalysts offer significant green advantages. For example, in Friedel-Crafts acylation reactions, traditional homogeneous Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃) are used in stoichiometric amounts and generate large quantities of corrosive, aqueous waste during workup. Solid acid catalysts, such as zeolites or heteropolyacids supported on silica, can effectively catalyze these reactions under solvent-free conditions and can be recycled. conicet.gov.ar

Table: Examples of Heterogeneous Catalysts in Relevant Organic Syntheses conicet.gov.ar

| Reaction Type | Catalyst | Conditions | Key Advantages |

|---|---|---|---|

| Biginelli Condensation | 12-Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free, 100°C | High yields (>66%), short reaction times (10-60 min) |

| Biginelli Condensation | Silica-supported H₃PW₁₂O₄₀ | Solvent-free, 80°C | Recyclable, high yields (>86%) |

The development and application of robust heterogeneous catalysts for the specific cyanation and acylation steps required for synthesizing this compound would represent a significant advancement in the sustainability of its production.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to traditional metal-based catalysis, often avoiding the issues of metal toxicity and contamination of the final product. mdpi.com In the synthesis of α-cyanocarbonyl compounds, including structures analogous to this compound, organocatalysis has demonstrated significant potential.